[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
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Overview
Description
[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the oxazole and thienopyridine rings, followed by their functionalization and coupling.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with nitriles under basic conditions.
Thienopyridine Ring Formation: The thienopyridine ring is often prepared via the cyclization of appropriate thiophene derivatives with pyridine precursors.
Coupling Reactions: The final step involves the coupling of the chloropyridine and oxazole intermediates using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
[5-(2-chloropyridin-3-yl)oxymethyl]-1,2-oxazole: Similar in structure but lacks the thienopyridine moiety.
[5-(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazole: Similar but without the methanone linkage.
[5-(5-chloropyridin-3-yl)oxymethyl]-1,2-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-[(5-chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-12-5-13(8-19-7-12)23-10-14-6-15(20-24-14)17(22)21-3-1-16-11(9-21)2-4-25-16/h2,4-8H,1,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXGHXADQIBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=NOC(=C3)COC4=CC(=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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